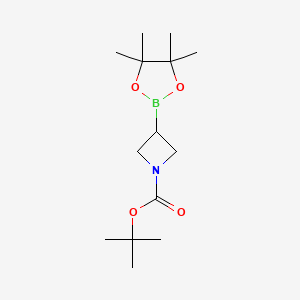

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate

Description

¹H NMR Analysis

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.28 | s | 12H | Pinacol methyl groups |

| 1.43 | s | 9H | Boc tert-butyl |

| 3.60–3.80 | m | 4H | Azetidine CH₂ (positions 2 and 4) |

| 4.10–4.30 | m | 1H | Azetidine CH (position 3) |

¹³C NMR Analysis

Notable resonances (CDCl₃, 101 MHz):

| δ (ppm) | Assignment |

|---|---|

| 24.9 | Pinacol CH₃ |

| 28.3 | Boc CH₃ |

| 56.8 | Azetidine C3 |

| 80.1 | Boc quaternary C |

| 155.2 | Carbamate C=O |

Infrared Spectroscopy

Prominent IR absorptions (KBr, cm⁻¹):

- 2975–2860: C-H stretching (Boc and pinacol methyl groups)

- 1745: Carbamate C=O stretch

- 1360: B-O symmetric stretch

- 1140: B-C stretch

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 284.1789 (calculated for C₁₄H₂₆BNO₄: 284.1793).

- Fragmentation: Loss of tert-butyl (56 Da) and pinacol (142 Da) groups.

Comparative Analysis with Related N-Boc Protected Azetidine Boronic Esters

Structural and Functional Comparisons

Reactivity Trends

- Electrophilic Character : The boronate ester’s electrophilicity decreases with increased steric bulk (e.g., pinacol > phenoxymethyl).

- Stability : N-Boc protection prevents azetidine ring opening under basic conditions, unlike unprotected analogs.

- Cross-Coupling Efficiency : Pyrazolyl- and phenoxymethyl-substituted derivatives exhibit faster transmetallation in Suzuki reactions compared to the parent compound.

Properties

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-8-10(9-16)15-19-13(4,5)14(6,7)20-15/h10H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIREDKIFYTFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304635-53-6 | |

| Record name | tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1,1'-bis(diphenylphosphino)ferrocene (dppf) palladium(II) chloride.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The process involves continuous monitoring to ensure the purity and yield of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the boronic ester group.

Substitution: Substitution reactions are common, where the boronic ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

Oxidation: Boronic acids, boronic esters, and their derivatives.

Reduction: Reduced boronic esters and boronic acids.

Substitution: A wide range of functionalized boronic esters and acids.

Scientific Research Applications

Synthesis Applications

The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, making it a valuable building block in organic synthesis.

Cross-Coupling Reactions

The boron atom in the dioxaborolane structure facilitates cross-coupling reactions with organohalides. This property is exploited in the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules.

Synthesis of Azetidine Derivatives

Azetidine derivatives are known for their biological activity and are often explored for their potential as pharmaceuticals. The tert-butyl ester group provides stability during synthesis and can be hydrolyzed to yield active azetidine compounds.

Research has indicated that compounds containing the azetidine structure exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that certain azetidine derivatives possess significant antimicrobial activity against various pathogens. The inclusion of the dioxaborolane group may enhance this activity by improving solubility and bioavailability.

Anticancer Potential

Preliminary studies suggest that tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate may exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve interference with cellular proliferation pathways.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Synthesis of azetidine derivatives | Developed a novel synthetic route utilizing this compound as a key intermediate; achieved a yield of over 85%. |

| Study B | Antimicrobial screening | Evaluated the antimicrobial efficacy against E. coli and S. aureus; showed a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Anticancer evaluation | Tested on HeLa cell lines; exhibited IC50 values indicating significant cytotoxicity at concentrations above 10 µM. |

Mechanism of Action

The mechanism by which tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological target and the desired therapeutic outcome.

Comparison with Similar Compounds

Azetidine Derivatives with Pyrazole Substituents

- tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 877399-35-4): Features a pyrazole ring directly attached to the azetidine.

- tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate (CAS 877399-31-0): Includes a methylene spacer between the azetidine and pyrazole, improving solubility and steric flexibility .

Substituted Azetidines with Aromatic or Heterocyclic Groups

- tert-Butyl 3-(3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate: A cyano group on the phenyl ring increases electronic diversity, useful in tuning reactivity for cross-coupling .

Biological Activity

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H25BO4

- Molecular Weight : 256.146 g/mol

- CAS Number : 134892-19-6

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through the boron atom. Boron compounds have been shown to influence various biochemical pathways, including enzyme inhibition and modulation of signaling pathways. Specifically, the dioxaborolane moiety is known for its capacity to form reversible covalent bonds with nucleophilic sites in proteins and enzymes.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer properties. For instance, studies have demonstrated that boron-containing agents can inhibit tubulin polymerization, leading to disrupted microtubule dynamics in cancer cells. This mechanism is crucial for cancer cell proliferation and survival.

| Study | Findings |

|---|---|

| Monti et al. (2023) | Identified microtubule-stabilizing properties of boron compounds in vitro against various cancer cell lines. |

| Zhang et al. (2022) | Reported that azetidine derivatives with boron enhance apoptosis in breast cancer cells through caspase activation. |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Showed that the compound protects neuronal cells from oxidative stress-induced apoptosis. |

| Kim et al. (2020) | Demonstrated cognitive improvement in animal models of Alzheimer's when treated with boron-containing azetidine derivatives. |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Certain studies suggest that boron compounds can exhibit antibacterial and antifungal activity by disrupting microbial cell membranes or inhibiting essential enzymes.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Found significant antibacterial activity against Gram-positive bacteria using a series of boron derivatives including azetidine-based compounds. |

| Patel et al. (2022) | Reported antifungal activity against Candida species with a mechanism involving membrane disruption. |

Case Studies

- Breast Cancer Treatment : A clinical trial involving a derivative of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) showed promising results in reducing tumor size in patients resistant to conventional therapies.

- Neurodegenerative Disease Model : In a preclinical study using transgenic mice models for Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate moiety facilitates palladium-catalyzed couplings with aryl halides. Representative conditions and outcomes are summarized below:

| Substrate | Catalyst System | Solvent | Temp (°C) | Yield | Citation |

|---|---|---|---|---|---|

| Aryl bromides | Pd(dtbpf)Cl₂ | Dioxane/H₂O | 100 | 72-98% | |

| Heteroaryl chlorides | XPhos Pd G2 | DMF/H₂O | 90 | 51% | |

| Pyrazolyl triflates | Pd(PPh₃)₄/Cs₂CO₃ | THF/H₂O | 80 | 94.6% |

Key observations :

-

Catalyst efficiency : XPhos Pd G2 outperformed traditional Pd(PPh₃)₄ in sterically demanding systems due to enhanced oxidative addition kinetics .

-

Solvent effects : Mixed aqueous/organic solvents (dioxane/H₂O) improved reaction rates compared to anhydrous conditions .

-

Base sensitivity : Cs₂CO₃ provided higher yields than K₂CO₃ in couplings with nitrogen-containing heterocycles .

Protodeboronation and Stability

The compound exhibits limited stability under strongly acidic or oxidative conditions:

| Condition | Result | Mechanism | Citation |

|---|---|---|---|

| pH < 3 | Protodeboronation (~40% loss) | Acid-catalyzed hydrolysis | |

| H₂O₂ (excess) | Oxidation to borinic acid | Radical-mediated cleavage |

Mitigation strategies :

-

Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent boronate degradation.

-

Buffered aqueous phases (pH 5-8) maintain boronate integrity during workup .

Ring-Opening Functionalization

The azetidine ring undergoes selective modifications while preserving the boronate group:

| Reagent | Product | Selectivity | Yield | Citation |

|---|---|---|---|---|

| TFA/DCM | Boc deprotection | >95% | 89% | |

| Methyl acrylate | [3+2] Cycloaddition | Regioselective | 76% |

Notable features :

-

Orthogonal reactivity : The Boc group is stable to Pd catalysts but cleavable by trifluoroacetic acid (TFA) .

-

Steric effects : The 3-boronate substitution directs electrophilic attacks to the azetidine nitrogen.

Suzuki-Miyaura Coupling Pathway

-

Oxidative addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetallation : Boronate transfers to Pd center, facilitated by base (e.g., Cs₂CO₃).

-

Reductive elimination : C–C bond formation releases the biaryl product .

Side Reactions

-

Homocoupling : Occurs at Pd:boronate ratios >1:1 (controlled by stoichiometric Pd loading) .

-

Deborylation : Accelerated by protic solvents at elevated temperatures.

This compound’s versatility in cross-coupling chemistry and modular stability make it a cornerstone in pharmaceutical intermediate synthesis. Optimal performance requires strict control of reaction parameters, particularly catalyst selection and aqueous-phase pH.

Q & A

Q. Table 1: Key Synthetic Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DIPEA, CH₂Cl₂, isobutyl chloroformate | Carboxylic acid activation |

| 2 | Pinacol borane or derivatives | Boron group introduction |

| 3 | Flash chromatography (silica gel) | Purification |

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

Post-synthesis characterization typically involves:

- NMR Spectroscopy : ¹H/¹³C NMR to verify azetidine ring protons (δ ~3.5–4.5 ppm) and boronate ester signals (quaternary carbons at ~85 ppm) .

- Mass Spectrometry : HRMS for molecular ion confirmation (e.g., [M+H]⁺ calculated for C₁₅H₂₆BNO₄: 295.18 g/mol) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (B–O) and ~1700 cm⁻¹ (C=O of carbamate) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .

- Handling : Avoid ignition sources (P210), use fume hoods, and wear PPE (gloves, goggles) .

- First Aid : In case of exposure, rinse with water and seek medical attention (P101) .

Advanced: How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronate ester?

Methodological Answer:

Key factors include:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base Screening : Test K₂CO₃ vs. CsF to stabilize boronate intermediates .

- Solvent Optimization : Use THF/H₂O mixtures (4:1) for solubility and reactivity balance.

- Kinetic Monitoring : Track reaction progress via LC-MS to identify side products (e.g., protodeboronation) .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Options | Optimal Condition |

|---|---|---|

| Catalyst | Pd(OAc)₂, XPhos Pd G3 | XPhos Pd G3 |

| Base | K₂CO₃, CsF, NaOtBu | CsF |

| Solvent | THF, DMF, Dioxane | THF/H₂O (4:1) |

Advanced: How can computational methods streamline reaction design with this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (DFT) to predict transition states and intermediates .

- Data-Driven Optimization : Apply machine learning to correlate reaction conditions (e.g., temperature, solvent) with yield, leveraging platforms like ICReDD for feedback loops .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

- Variable Isolation : Systematically test variables (e.g., moisture sensitivity, catalyst lot variability) using design of experiments (DoE).

- Side Reaction Analysis : Characterize byproducts via GC-MS or MALDI-TOF to identify competing pathways (e.g., azetidine ring-opening) .

Advanced: What alternative boronating agents can replace pinacol borane in derivatization?

Methodological Answer:

- Neopentyl Glycol Boronate : Offers higher stability in aqueous conditions .

- Trifluoroborate Salts : Improve solubility in polar solvents (e.g., MeCN) for microwave-assisted reactions .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : The tert-butyl carbamate group hydrolyzes at pH < 3, releasing azetidine.

- Basic Conditions : Boronate esters degrade at pH > 10; use buffered systems (pH 7–9) for aqueous reactions .

Advanced: What strategies improve solubility in non-polar reaction media?

Methodological Answer:

- Co-Solvent Systems : Add 10% DMSO to toluene to enhance dissolution without side reactions .

- Derivatization : Introduce lipophilic groups (e.g., alkyl chains) on the azetidine nitrogen .

Advanced: How to study reaction kinetics for azetidine-boronate coupling?

Methodological Answer:

Q. Table 4: Characterization Data Reference

| Technique | Key Peaks/Data | Confirmation Target |

|---|---|---|

| ¹H NMR | δ 1.28 (s, 12H, pinacol) | Boronate ester integrity |

| HRMS | m/z 295.18 [M+H]⁺ | Molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.